Ethyl 2-Cyano-3-(3-pyridyl)acrylate
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Overview
Description
Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is known for its applications in various fields of scientific research and industry. This compound is characterized by its white to yellow solid form and is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Cyano-3-(3-pyridyl)acrylate can be synthesized through the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction produces the polymer, which is subsequently sintered and thermally cracked to yield the monomer. Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-(3-pyridyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ethyl 2-Cyano-3-(3-pyridyl)acrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Cyano-3,3-diphenylacrylate: This compound has a similar structure but with different substituents, leading to distinct chemical properties and applications.
Ethyl 2-Cyano-3,3-bis(methylthio)acrylate: Another related compound with different functional groups, resulting in unique reactivity and uses.
Uniqueness
Ethyl 2-Cyano-3-(3-pyridyl)acrylate is unique due to its specific pyridyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS Number: 103011-95-6) is a compound of interest in medicinal chemistry and biological research due to its unique structure, which includes a cyano group and a pyridine moiety. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.
Synthesis
This compound can be synthesized through the condensation of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. This reaction typically occurs under mild conditions and yields the desired compound efficiently .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their activity. For instance, it has been noted for its role in enzyme inhibition and protein-ligand interactions, making it a valuable tool in biochemical studies .
Anticancer Properties
Recent studies indicate that derivatives of cyano-substituted pyridines exhibit significant anticancer activity. For example, compounds similar to this compound have shown potential in inducing apoptosis in cancer cell lines such as MCF-7. These compounds increase the release of cytochrome c from mitochondria, triggering the mitochondrial apoptotic pathway. Specifically, one study reported an IC50 value of 7.12 µM for a related compound, indicating potent cytotoxicity compared to standard chemotherapeutics .
Enzyme Inhibition
This compound has been employed in studies investigating enzyme inhibition. Its structural features enable it to act as an inhibitor for various enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antimicrobial agent .
Case Studies
Medicinal Chemistry
The unique structure of this compound allows it to be explored as a lead compound for developing new anticancer agents or enzyme inhibitors.
Material Science
In addition to biological applications, this compound is being investigated for its role in synthesizing advanced materials with specific properties such as enhanced durability or reactivity .
Environmental Chemistry
This compound has potential applications in environmental monitoring through its integration into sensor materials that detect pollutants .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.